(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid
CAS No.: 143415-52-5
Cat. No.: VC17407374
Molecular Formula: C16H29NO4
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 143415-52-5 |
---|---|
Molecular Formula | C16H29NO4 |
Molecular Weight | 299.41 g/mol |
IUPAC Name | (2S)-3-cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C16H29NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-12-9-7-5-4-6-8-10-12/h12-13H,4-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
Standard InChI Key | YCDKRFRIIKNPNR-ZDUSSCGKSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1CCCCCCC1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1CCCCCCC1)C(=O)O |
Introduction
Structural and Chemical Properties
Core Architecture and Stereochemistry
The compound belongs to the class of N-Boc-α-amino acids, where the α-carbon is chiral and configured in the (S)-enantiomeric form. The tert-butoxycarbonyl group shields the amine functionality during synthetic processes, while the cyclooctyl side chain introduces steric bulk and conformational rigidity. This architecture is analogous to Boc-protected cyclopropylalanine (CAS 89483-06-7), which shares a similar alicyclic side chain but with a smaller three-membered ring .
The cyclooctyl group’s eight-membered ring adopts a boat-chair conformation, as inferred from studies on cyclooctane derivatives. This conformation impacts the molecule’s solubility and steric interactions during peptide coupling reactions. Comparative data between cyclopropanyl and cyclooctyl analogs suggest that larger rings reduce crystallinity but enhance lipid solubility .
Physicochemical Characteristics
While experimental data for the cyclooctyl variant are unavailable, the following table extrapolates properties from structurally related compounds:
The increased hydrophobicity of the cyclooctyl side chain (predicted LogP = 3.5) aligns with trends observed in homologous series, where larger alicyclic groups enhance membrane permeability .
Synthetic Methodologies
Asymmetric Synthesis via Chiral Auxiliaries
The synthesis of Boc-protected α-amino acids typically employs chiral auxiliaries or enantioselective catalysis. For example, (R)-(N-tert-butoxycarbonyl)allylglycine is synthesized using 4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one as a chiral inductor, achieving >99:1 enantiomeric ratios . Applied to the cyclooctyl analog, this method would involve:
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Alkylation of the Chiral Auxiliary: Reacting cyclooctylmethyl halide with a lithium enolate derived from the morpholinone auxiliary.
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Diastereoselective Protonation: Quenching the enolate with a proton source to set the α-stereocenter.
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Auxiliary Removal: Reductive cleavage using lithium in liquid ammonia or catalytic hydrogenolysis .
This route’s success hinges on the steric compatibility of the cyclooctyl group with the auxiliary’s phenyl substituents.
Solid-Phase Peptide Synthesis (SPPS) Compatibility
Applications in Drug Discovery
Peptide Stapling and Conformational Restriction
Cyclooctyl side chains are potential candidates for peptide stapling—a technique that stabilizes α-helical structures via side-chain crosslinking. For instance, allylglycine derivatives undergo ring-closing metathesis to generate hydrocarbon staples that enhance proteolytic resistance and target affinity . Substituting allyl groups with cyclooctyl moieties could enable alternative stapling geometries, though metathesis efficiency may decrease due to steric hindrance.
Pharmacokinetic Optimization
The cyclooctyl group’s hydrophobicity improves blood-brain barrier (BBB) penetration, as demonstrated by Boc-protected thyrotropin-releasing hormone analogs. In rat models, cyclopropanyl derivatives showed 40% higher BBB permeability than linear chains . Extrapolating this, the cyclooctyl variant may further enhance bioavailability for central nervous system targets.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key NMR signals for the cyclopropanyl analog (CDCl₃, 400 MHz) :
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δ 1.44 (s, 9H): tert-Butyl group
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δ 4.25 (m, 1H): α-methine proton
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δ 0.5–0.7 (m, 4H): Cyclopropane protons
For the cyclooctyl analog, the cyclopropane multiplet would shift upfield (δ 1.2–1.8) due to ring-current shielding effects from the larger cycloalkane.
Infrared (IR) Spectroscopy
The Boc group’s carbonyl stretch appears at ~1680 cm⁻¹, while the carboxylic acid O-H stretch (in dimeric form) is observed at 2500–3000 cm⁻¹ . Cyclooctyl C-H stretches would manifest as strong absorptions near 2850–2930 cm⁻¹.
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